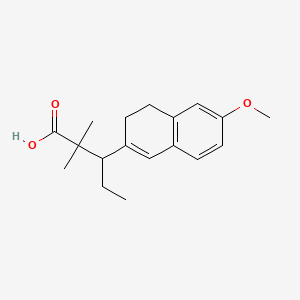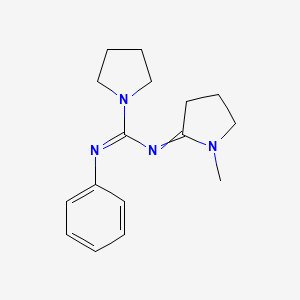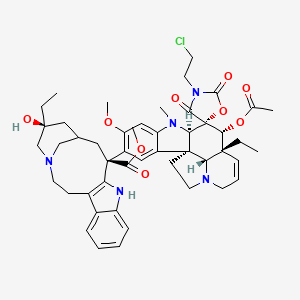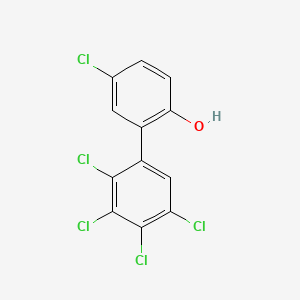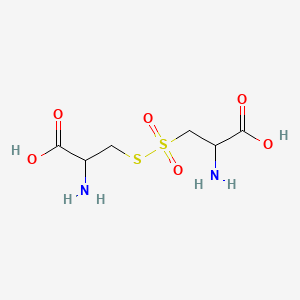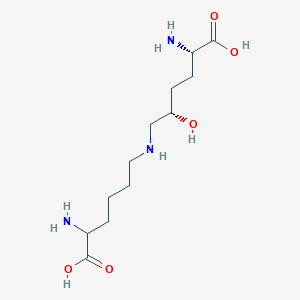
1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a phenyl ring substituted with hydroxy, amino, and ether groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone typically involves multi-step organic reactions. One common method starts with the alkylation of a phenol derivative to introduce the pentyloxymethyl group. This is followed by the formation of the ethanone moiety through Friedel-Crafts acylation. The hydroxy and amino groups are introduced via selective functional group transformations, such as reduction and substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: In medicinal chemistry, 1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone can be explored for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug, it may bind to receptors or enzymes, altering their activity. The hydroxy and amino groups can form hydrogen bonds, while the phenyl ring can participate in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethanone: Lacks the pentyloxymethyl group.
1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(methoxymethyl)phenyl)ethanone: Has a methoxymethyl group instead of pentyloxymethyl.
Uniqueness: 1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone is unique due to the presence of the pentyloxymethyl group, which can influence its lipophilicity and membrane permeability, potentially enhancing its biological activity and industrial applicability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(pentoxymethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO4/c1-5-6-7-10-24-13-18-11-17(16(4)22)8-9-20(18)25-14-19(23)12-21-15(2)3/h8-9,11,15,19,21,23H,5-7,10,12-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNDUUOBYCYREG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908980 |
Source


|
| Record name | 1-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-[(pentyloxy)methyl]phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104450-14-8 |
Source


|
| Record name | 4-(3-Isopropylaminohydroxypropoxy)-3-(pentyloxymethyl)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104450148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-[(pentyloxy)methyl]phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
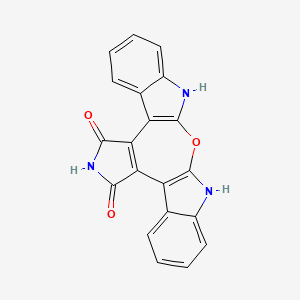
![2-amino-N-[5-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1204860.png)
![Bis[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] hydrogen phosphate](/img/structure/B1204862.png)

